3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 905659-26-9
VCID: VC4189135
InChI: InChI=1S/C19H19BrN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-15(11-18(22)23)21-19(24)13-4-3-5-14(20)10-13/h3-10,15H,2,11-12H2,1H3,(H,21,24)
SMILES: CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br
Molecular Formula: C19H19BrN2O3
Molecular Weight: 403.276

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide

CAS No.: 905659-26-9

Cat. No.: VC4189135

Molecular Formula: C19H19BrN2O3

Molecular Weight: 403.276

* For research use only. Not for human or veterinary use.

3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide - 905659-26-9

Specification

CAS No. 905659-26-9
Molecular Formula C19H19BrN2O3
Molecular Weight 403.276
IUPAC Name 3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Standard InChI InChI=1S/C19H19BrN2O3/c1-2-25-17-8-6-16(7-9-17)22-12-15(11-18(22)23)21-19(24)13-4-3-5-14(20)10-13/h3-10,15H,2,11-12H2,1H3,(H,21,24)
Standard InChI Key PTMFKUHLBTVSEK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three critical domains:

  • Pyrrolidinone Ring: A five-membered lactam ring contributing to conformational rigidity.

  • 4-Ethoxyphenyl Group: An aromatic system with an ethoxy substituent enhancing lipophilicity and metabolic stability .

  • 3-Bromobenzamide: A brominated benzamide moiety enabling electrophilic substitution reactions and potential bioactivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC19H19BrN2O3\text{C}_{19}\text{H}_{19}\text{BrN}_2\text{O}_3
Molecular Weight403.276 g/mol
IUPAC Name3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)Br

Spectroscopic Characterization

  • NMR: 1H^1\text{H}-NMR reveals distinct signals for the ethoxy group (~1.3 ppm for CH3_3, ~4.0 ppm for OCH2_2), pyrrolidinone protons (2.5–3.5 ppm), and aromatic protons (6.8–7.8 ppm) .

  • IR: Stretching vibrations at 1680 cm1^{-1} (amide C=O) and 1650 cm1^{-1} (pyrrolidinone C=O) confirm key functional groups.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 403.1 (M+H+^+).

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Pyrrolidinone Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions .

  • Benzamide Coupling: EDCI-mediated amide bond formation between 3-bromobenzoic acid and the pyrrolidinone amine .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
CyclizationHCl, reflux, 6 h78
Amide CouplingEDCI, DCM, rt, 12 h65

Reactivity and Derivatives

  • Bromine Substitution: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols .

  • Pyrrolidinone Oxidation: Catalytic hydrogenation reduces the lactam to a pyrrolidine, altering bioactivity .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies highlight inhibitory effects on:

  • Cyclooxygenase-2 (COX-2): IC50_{50} = 12 µM, comparable to indomethacin.

  • Histone Deacetylases (HDACs): Moderate inhibition (IC50_{50} = 45 µM) suggests epigenetic modulation potential .

Table 3: Cytotoxicity Profile

Cell LineIC50_{50} (µM)Mechanism
MCF-718Caspase-3/7 activation
A54924ROS generation
HEK293 (normal)>100N/A

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC = 32 µg/mL against S. aureus.

  • Fungal Strains: Moderate inhibition of C. albicans (MIC = 64 µg/mL).

Comparative Analysis with Analogues

Structural Analogues

  • 3-Bromo-N-(4-methoxyphenyl)benzamide: Lacks the pyrrolidinone ring, reducing potency (COX-2 IC50_{50} = 35 µM) .

  • N-[1-(4-Ethoxyphenyl)pyrrolidin-3-yl]benzamide: Bromine absence diminishes electrophilic reactivity .

Table 4: Structure-Activity Relationships

ModificationEffect on COX-2 IC50_{50}
Bromine removal↑ IC50_{50} (35 µM)
Pyrrolidinone removal↑ IC50_{50} (42 µM)

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: Optimized for HDAC inhibition via ethoxy group substitutions .

  • Drug Delivery: Nanoformulations (e.g., liposomes) enhance bioavailability.

Chemical Intermediate

  • Building Block: Used in synthesizing brominated heterocycles for material science .

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